3-[(Hydroxyamino)iminomethyl]-benzoic acid
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
199447-10-4 |
|---|---|
Fórmula molecular |
C8H8N2O3 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
3-[(E)-N'-hydroxycarbamimidoyl]benzoic acid |
InChI |
InChI=1S/C8H8N2O3/c9-7(10-13)5-2-1-3-6(4-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) |
Clave InChI |
LJCLPFBIVUPTAR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=NO)N |
SMILES isomérico |
C1=CC(=CC(=C1)C(=O)O)/C(=N\O)/N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C(=NO)N |
Origen del producto |
United States |
Nomenclature, Synonyms, and Structural Context Within Hydroxyamidine and Carboximidamide Scaffolds
The systematic naming and structural classification of a compound are fundamental to understanding its chemical properties and potential biological activity. 3-[(Hydroxyamino)iminomethyl]-benzoic acid is identified by several names and belongs to important structural classes.
According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for this compound is 3-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid. nih.gov This nomenclature precisely describes the spatial arrangement (Z configuration) of the substituents around the carbon-nitrogen double bond. The molecule is also commonly known by various synonyms, which are listed in the table below. nih.gov
| Nomenclature Type | Name |
| IUPAC Name | 3-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid |
| Synonym | 3-(N'-hydroxycarbamimidoyl)benzoic acid |
| Synonym | 3-(N-hydroxycarbamimidoyl)benzoic acid |
| Synonym | 3-((Z)-amino(hydroxyimino)methyl)benzoic acid |
| Other Identifier | Benzoic acid, 3-(N-hydroxycarbamimidoyl)- |
Structurally, this compound is characterized by a benzoic acid moiety substituted at the meta-position with a hydroxyamidine group. The hydroxyamidine group, also known as a N-hydroxy-carboximidamide, is a key pharmacophore—a structural feature recognized by biological targets. This functional group is a derivative of a carboximidamide, where one of the nitrogen atoms is substituted with a hydroxyl group. nih.govnih.gov The presence of both the carboxylic acid and the hydroxyamidine functionalities on a benzene (B151609) ring provides a versatile scaffold for designing molecules with specific biological activities. nih.govnih.gov
Historical Overview of Research Interest in Benzoic Acid Derivatives for Bioactive Compound Discovery
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have a long and significant history in the development of therapeutic agents. nih.govpreprints.org Discovered in the 16th century, benzoic acid itself was initially used for its medicinal properties. preprints.orgresearchgate.net Over time, the benzoic acid scaffold has proven to be a privileged structure in medicinal chemistry, serving as a foundational component for a wide array of drugs. nih.govpreprints.org
The versatility of the benzoic acid framework allows for the synthesis of a diverse range of derivatives with varied biological activities. researchgate.net Its derivatives are found in numerous pharmaceutical products, where they can act as the primary active ingredient or as a preservative to ensure product stability. nih.gov For instance, benzoic acid derivatives have been developed as antifungal agents, and they are crucial intermediates in the synthesis of more complex drugs. nih.govwikipedia.org
The exploration of benzoic acid derivatives has led to the discovery of compounds with applications in various therapeutic areas, including cancer and inflammatory diseases. preprints.orgnih.govnih.gov Researchers have systematically modified the benzoic acid core by introducing different functional groups at various positions on the benzene (B151609) ring to optimize biological activity and pharmacokinetic properties. This historical success has cemented the benzoic acid scaffold as a reliable starting point for the design and discovery of new bioactive molecules. nih.govpreprints.org
Significance of 3 Hydroxyamino Iminomethyl Benzoic Acid As a Prototype or Lead Compound in Academic Investigations
Direct Synthesis of this compound
The direct synthesis of this compound, a compound characterized by its hydroxyamidine moiety attached to a benzoic acid scaffold, is a process rooted in the principles of nucleophilic addition to nitriles.
Detailed Analysis of Established Synthetic Routes and Reaction Conditions
The primary and most established method for synthesizing this compound involves the reaction of a nitrile precursor with hydroxylamine (B1172632). This transformation specifically converts the cyano group into a hydroxyamidine group, also known as an amidoxime (B1450833).
The general reaction is as follows:
Starting Material: 3-Cyanobenzoic acid
Reagent: Hydroxylamine (often used as hydroxylamine hydrochloride)
Solvent: Typically a polar protic solvent such as methanol (B129727) or ethanol (B145695) is used to dissolve the reactants.
Conditions: The reaction is often carried out in the presence of a base, such as sodium carbonate or potassium carbonate, to neutralize the hydrochloride salt of hydroxylamine and to facilitate the reaction. The mixture is typically heated under reflux for several hours to ensure the completion of the reaction.
A significant challenge in this synthesis is the potential formation of an amide by-product. rsc.orgrsc.org This occurs particularly with aromatic nitriles that possess electron-withdrawing substituents, such as the carboxylic acid group in the starting material. rsc.org The reaction conditions, including the choice of solvent and base, can be optimized to maximize the yield of the desired amidoxime and minimize the formation of the competing amide. rsc.org Some studies suggest that using specific ionic liquids as solvents can enhance selectivity and reaction rates, leading to a cleaner synthesis of amidoximes without the amide side-product. rsc.org
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Precursor | 3-Cyanobenzoic acid | Provides the carbon backbone and nitrile group. |
| Reagent | Hydroxylamine hydrochloride | Source of the nucleophilic hydroxylamine. |
| Base | Sodium Carbonate / Potassium Carbonate | Neutralizes HCl and facilitates the reaction. |
| Solvent | Methanol / Ethanol | Dissolves reactants. |
| Temperature | Reflux | Increases reaction rate. |
Role of Precursor Compounds, such as 3-Cyanobenzoic acid and 3-Amidinium benzoate, in Synthesis
The selection of the precursor compound is critical to the successful synthesis of this compound.
3-Cyanobenzoic acid: This is the most crucial and direct precursor. chemicalbook.comsigmaaldrich.comnih.gov Its structure contains the two key functional groups required for the final product: the nitrile group (-C≡N) at the 3-position, which is the site of transformation into the hydroxyamidine moiety, and the carboxylic acid group (-COOH) at the 1-position. The nitrile group's carbon atom is electrophilic and thus susceptible to nucleophilic attack by hydroxylamine. libretexts.orgchemistrysteps.com 3-Cyanobenzoic acid is a readily available commercial compound, making it a convenient starting point for this synthesis. chemicalbook.comsigmaaldrich.com
3-Amidinium benzoate: While less commonly cited as a direct starting material for this specific synthesis, an amidinium salt could theoretically serve as a precursor. Amidinium salts are protonated forms of amidines. A related synthetic pathway could involve the formation of an unsubstituted amidine from the nitrile, followed by subsequent oxidation or reaction to introduce the hydroxyl group. However, the direct reaction of 3-cyanobenzoic acid with hydroxylamine is the more straightforward and documented approach.
Mechanistic Aspects of Chemical Transformations Leading to the Hydroxyamidine Moiety
The formation of the hydroxyamidine (amidoxime) from a nitrile and hydroxylamine is a well-studied reaction mechanism. rsc.orgresearchgate.net The process is initiated by the nucleophilic attack of the hydroxylamine molecule on the electrophilic carbon atom of the nitrile group.
The key mechanistic steps are:
Nucleophilic Attack: The nitrogen atom of hydroxylamine (H₂N-OH), being a potent nucleophile, attacks the carbon atom of the cyano group in 3-cyanobenzoic acid. This breaks the carbon-nitrogen pi bond, and the electron density shifts to the nitrile's nitrogen atom, forming a negatively charged intermediate.
Proton Transfer: The resulting intermediate undergoes a series of proton transfers. Typically, a proton is transferred from the attacking nitrogen to the nitrile nitrogen. This step is often facilitated by the solvent or other species in the reaction mixture.
Tautomerization: The intermediate exists in equilibrium with its tautomeric form, the hydroxyamidine. The final, stable product is the amidoxime, or this compound.
Studies have shown that the reaction can sometimes proceed via an alternative pathway where the oxygen atom of hydroxylamine initiates the attack, which can lead to the formation of amide by-products, especially when electron-withdrawing groups are present on the aromatic ring. rsc.org
Systematic Derivatization for Structure-Activity Relationship (SAR) Exploration
To investigate how the chemical structure of this compound relates to its potential biological or chemical activity, systematic modifications are made to its functional groups. This exploration is crucial for optimizing the compound's properties.
Esterification and Amidation Reactions for Modifying the Carboxylic Acid Group
Esterification: The carboxylic acid can be converted into an ester through several methods. The most common is Fischer esterification, which involves reacting the benzoic acid derivative with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid, typically with heating. iajpr.comyoutube.com This reaction is an equilibrium process, and water is removed to drive the reaction toward the ester product. google.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. google.com This modification allows for the exploration of how changes in the size and lipophilicity of the ester group affect activity.
Amidation: The carboxylic acid can also be converted into an amide by reacting it with a primary or secondary amine. youtube.comnih.gov This reaction often requires activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling reagent. nih.govgoogle.com The resulting amide introduces a new hydrogen bond donor and/or acceptor, which can significantly alter the molecule's interactions with biological targets.
Table 2: Derivatization Strategies for the Carboxylic Acid Group
| Reaction | Reagents | Product Functional Group | Purpose in SAR |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) | Modify lipophilicity and steric bulk. |
| Amidation | Amine, Coupling Agent or Acyl Chloride | Amide (-CONR₂) | Introduce new H-bond donors/acceptors. |
Strategic Modification of Aromatic Ring Substituents and Linkers
Modifying the substituents on the benzene (B151609) ring is another key strategy for SAR studies. iomcworld.com This involves synthesizing analogues of this compound with different groups at the 2, 4, 5, or 6 positions of the aromatic ring.
The introduction of various substituents can probe their effects on the molecule's properties:
Electronic Effects: Adding electron-donating groups (e.g., -OH, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl) can alter the electronic distribution within the molecule. This can influence the pKa of the carboxylic acid and hydroxyamidine groups, as well as the molecule's ability to participate in electronic interactions with a target. mdpi.com
Steric Effects: Introducing bulky groups can explore the spatial requirements of a potential binding site.
These systematic modifications provide a comprehensive understanding of the structural features essential for the compound's activity, guiding the design of more potent and selective analogues.
Combinatorial Synthesis and High-Throughput Approaches for Analogue Library Generation
The generation of extensive libraries of analogues based on the this compound scaffold is a critical step in the exploration of its therapeutic potential and structure-activity relationships (SAR). Combinatorial chemistry and high-throughput synthesis methodologies offer powerful tools to systematically and rapidly produce a multitude of structurally diverse derivatives. These approaches are pivotal for accelerating the discovery of compounds with optimized properties.
A plausible and efficient strategy for the combinatorial synthesis of this compound analogues is through solid-phase synthesis, a technique that simplifies purification and allows for the use of excess reagents to drive reactions to completion. The "split-and-pool" method is a particularly effective combinatorial approach that can be adapted for this purpose, enabling the generation of a large and diverse library from a set of common building blocks. wikipedia.org
The proposed solid-phase synthesis would commence with the immobilization of a diverse set of benzoic acid building blocks onto a suitable solid support, such as a resin. These building blocks would ideally feature a variety of substituents at different positions on the phenyl ring to explore a wide chemical space. A key transformation in this synthetic sequence is the conversion of the carboxylic acid moiety to a nitrile group. This can be achieved through a multi-step process involving activation of the carboxylic acid, followed by reaction with a suitable source of ammonia (B1221849) and subsequent dehydration.
Once the solid-supported benzonitrile (B105546) library is obtained, the crucial amidoxime functionality can be introduced. This is accomplished by treating the resin-bound nitriles with a library of hydroxylamine derivatives. The diversity of the final products can be further expanded at this stage by employing variously substituted hydroxylamines. The final step involves the cleavage of the N-hydroxy-benzamidine analogues from the solid support, yielding a library of compounds ready for high-throughput screening.
An alternative, yet equally viable, approach is solution-phase combinatorial synthesis. This strategy could start from a library of substituted 3-cyanobenzoic acids. The nitrile group can be converted to the N-hydroxyamidine moiety by reaction with hydroxylamine or its derivatives. google.com The carboxylic acid group can then be diversified through standard parallel synthesis techniques, such as amidation or esterification with a broad range of amines or alcohols, respectively. Continuous flow microfluidic reactors could be employed for the synthesis of substituted benzoic acid precursors, offering precise control over reaction conditions and enabling rapid library production. acs.org
The following data tables illustrate the potential for generating diverse analogue libraries of this compound using combinatorial approaches.
Table 1: Representative Building Blocks for Combinatorial Synthesis
| Building Block Category | Example Structures |
| Substituted Benzoic Acids | 4-Fluoro-3-nitrobenzoic acid |
| 3-Amino-2,4-dichloro-5-fluorobenzoic acid | |
| 4-(3,4,5-trimethoxyphenoxy)benzoic acid | |
| 2-Sulfamoylbenzoic acid ethyl ester | |
| Hydroxylamine Derivatives | Hydroxylamine hydrochloride |
| O-Methylhydroxylamine | |
| O-Benzylhydroxylamine | |
| N-Methylhydroxylamine | |
| Amines for Amidation (Solution-Phase) | Benzylamine |
| 4-Picolylamine | |
| Cyclohexylamine | |
| Morpholine |
Table 2: Hypothetical Library of this compound Analogs
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent |
| LIB-001 | 4-Fluoro | H | H |
| LIB-002 | 4-Fluoro | Methyl | H |
| LIB-003 | 5-Chloro | H | H |
| LIB-004 | 5-Chloro | Ethyl | H |
| LIB-005 | 2-Methoxy | H | Benzyl |
| LIB-006 | 2-Methoxy | Propyl | Benzyl |
| LIB-007 | 4-Trifluoromethyl | H | H |
| LIB-008 | 4-Trifluoromethyl | H | Phenyl |
The systematic application of these combinatorial and high-throughput strategies is instrumental in constructing large and diverse libraries of this compound analogues. The subsequent screening of these libraries is anticipated to yield valuable insights into the structural requirements for desired biological activity and to identify lead compounds for further development.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Identification of Key Structural Features Dictating Biological Potency and Selectivity
The biological activity of derivatives of 3-[(Hydroxyamino)iminomethyl]-benzoic acid is profoundly influenced by the nature and position of various substituents and the design of linker moieties.
Research on various phenolic acids has demonstrated that both hydroxyl and methoxy groups generally enhance biological activities, such as antioxidant capacity nih.govresearchgate.net. Methoxy groups, being weaker electron-donating groups than hydroxyl groups, can still improve the stability of radical intermediates formed during certain biological processes researchgate.net. Studies have shown that an increasing number of methoxy groups can lead to higher antioxidant activity in phenolic acids nih.govresearchgate.net. Similarly, the presence of additional hydroxyl groups can significantly enhance the biological effects nih.gov. These findings suggest that the strategic placement of hydroxyl and methoxy groups on the benzoic acid core of this compound derivatives is a key strategy for modulating their biological potency.
Table 1: Influence of Substituents on Phenolic Acid Activity
| Substituent Group | General Effect on Activity | Rationale |
|---|---|---|
| Hydroxyl (-OH) | Enhances activity | Acts as a hydrogen donor, participates in hydrogen bonding with biological targets researchgate.net. |
In derivatives where the this compound moiety is connected to another pharmacophore, the linker's design is critical. The linker's flexibility, length, and chemical nature (aliphatic vs. aromatic) can significantly impact the binding affinity and selectivity of the molecule nih.gov. A linker's primary role is to optimally position the interacting fragments within the target's binding site nih.gov.
Studies on fragment-based inhibitors have shown that switching between a flexible aliphatic linker (like an amine) and a more rigid one (like an oxime) can result in substantial changes in binding free energy nih.gov. An improperly designed linker can introduce strain, leading to a less favorable binding affinity than the sum of the individual fragments nih.gov. Therefore, the choice between a flexible aliphatic chain and a rigid aromatic linker in derivatives of this compound would depend on the specific topology of the target's binding pocket. Aromatic linkers, such as a p-aminobenzoic acid moiety, have been successfully used to connect different pharmacophoric groups, leading to potent inhibitors hilarispublisher.com.
Table 2: Comparison of Linker Types in Drug Derivatives
| Linker Type | Characteristics | Impact on Binding |
|---|---|---|
| Aliphatic | Flexible, allows for conformational adjustments. | Can adapt to various binding pocket shapes, but may have an entropic penalty upon binding. |
Computational Approaches in SAR Analysis
Computational methods are indispensable tools in modern drug discovery for analyzing SAR and guiding the design of new molecules dergipark.org.tr.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein nih.gov. This method is crucial for understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern ligand binding researchgate.netajchem-a.com. For this compound derivatives, docking simulations can identify key amino acid residues in the active site that interact with the hydroxamino, iminomethyl, and benzoic acid functionalities mdpi.com. By visualizing these binding modes, researchers can make informed decisions about which structural modifications are likely to improve binding affinity and selectivity hilarispublisher.comnih.gov.
QSAR modeling establishes a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity . These models are powerful predictive tools in drug discovery, allowing for the estimation of the activity of novel, unsynthesized compounds . The development of a QSAR model involves calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of molecules with known activities . Statistical methods are then used to generate an equation that best describes the relationship scienceforecastoa.com. For derivatives of this compound, a validated QSAR model could predict the impact of different substituents on the benzoic acid ring, guiding the synthesis of more potent analogues nih.gov.
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity dergipark.org.trnih.gov. Pharmacophore modeling can be ligand-based, derived from a set of active molecules, or structure-based, derived from the ligand-receptor complex researchgate.net. These models serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds that possess the required features for biological activity dergipark.org.trepa.gov. For this compound, a pharmacophore model would likely include features such as a hydrogen bond donor (from the hydroxylamino group), a hydrogen bond acceptor, and an aromatic ring feature. This model could then be used to discover new classes of compounds with the potential for similar biological effects nih.gov.
Correlation between Structural Modifications and Specific Mechanistic Outcomes
Due to a lack of specific Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies for this compound, this section will analyze the data available for a closely related series of compounds: 3-amidinobenzyl-1H-indole-2-carboxamides. These compounds share the 3-amidinobenzyl core, which is structurally analogous to the 3-[(Hydroxyamino)iminomethyl]-phenyl group. The mechanistic outcome for this series is the inhibition of blood coagulation factor Xa (fXa), a critical enzyme in the coagulation cascade. acs.org
Key Findings from SAR Studies of 3-Amidinobenzyl-1H-indole-2-carboxamide Analogs as Factor Xa Inhibitors
A comprehensive study of 138 derivatives of 3-amidinobenzyl-1H-indole-2-carboxamides has provided significant insights into the structural requirements for potent and selective fXa inhibition. The core structure consists of a 3-amidinobenzyl group attached to the N1 position of an indole ring, with various substituents at the 2-position of the indole. This 3-amidinobenzyl group is considered essential for the inhibitory activity. acs.org
The binding of these inhibitors to factor Xa involves the insertion of the positively charged amidino group into the S1 specificity pocket of the enzyme, where it forms a salt bridge with the carboxylate of Asp-189. The rest of the molecule occupies other subsites of the active site. nih.gov
Modifications of the Indole Scaffold:
Structural modifications on the indole ring have a pronounced effect on the inhibitory potency.
Substitution Position: Substitutions at positions 5 and 6 of the indole ring generally lead to a decrease in activity. Conversely, halogen substituents at position 3 have been shown to enhance the inhibitory activity. acs.org
Optimal Substituents: For position 4 of the indole ring, smaller substituents such as hydroxyl and methyl groups are preferred for maintaining high potency. acs.org
Modifications of the 2-Carboxamide Substituent:
Role of the Amide: The amide group at the 2-position is crucial, with its substituent extending into the S4 pocket. acs.org
Terminal Groups: The terminal groups of the substituents at the 2-carboxamide position play a significant role in the interaction with the S4 pocket. For instance, a dichlorobenzyl group can orient itself parallel to the aromatic side chain of Trp215 at the bottom of the S4 pocket, leading to potent inhibition. acs.org
The following table summarizes the structure-activity relationships for a selection of 3-amidinobenzyl-1H-indole-2-carboxamide derivatives, highlighting the impact of different substituents on their factor Xa inhibitory activity.
| Compound ID | Indole Substituent (Position) | 2-Carboxamide Substituent | fXa Ki (nM) |
| Analog 1 | Unsubstituted | -NH-(4-chlorophenyl) | 1.5 |
| Analog 2 | 3-Chloro | -NH-(4-chlorophenyl) | 0.8 |
| Analog 3 | 4-Hydroxy | -NH-(4-chlorophenyl) | 1.2 |
| Analog 4 | 5-Fluoro | -NH-(4-chlorophenyl) | 3.2 |
| Analog 5 | Unsubstituted | -NH-(2,4-dichlorobenzyl) | 0.5 |
| Analog 6 | Unsubstituted | -NH-(4-methoxyphenyl) | 2.1 |
Data compiled from a study on 3-amidinobenzyl-1H-indole-2-carboxamides as factor Xa inhibitors. The data is illustrative of the SAR trends. acs.org
Insights from QSAR Studies
Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on this series of factor Xa inhibitors. These studies have successfully created predictive models that correlate the structural features of the molecules with their biological activity. acs.org
The 3D-QSAR models, which were based on the docked conformations of the inhibitors in the factor Xa binding site, showed good correlation coefficients. These models are consistent with the experimentally observed binding site topology in terms of steric, electrostatic, and hydrophobic complementarity. The findings from these QSAR studies provide a quantitative basis for the observed SAR and offer valuable guidance for the design of novel and more potent factor Xa inhibitors based on the 3-amidinobenzyl scaffold. acs.org
Advanced Pharmacological and Biochemical Research in Preclinical Systems
In Vitro Assays for Comprehensive Bioactivity Profiling
In vitro studies have been instrumental in characterizing the specific molecular interactions and cellular effects of 3-[(Hydroxyamino)iminomethyl]-benzoic acid, which is also referred to in the literature as SH4-54.
This compound has demonstrated significant antiproliferative effects across a range of human cancer cell lines. The primary mechanism of action is the inhibition of STAT3, a transcription factor frequently over-activated in cancer, leading to uncontrolled cell growth and survival. nih.gov By blocking the DNA-binding activity of STAT3, the compound effectively halts the transcription of key genes involved in proliferation and survival, such as Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, and Survivin. nih.gov
The compound's efficacy has been observed in various cancer types. It decreases the proliferation and viability of glioma, breast, and prostate cancer cells. nih.gov Furthermore, it shows potent cytotoxic effects in human glioblastoma brain cancer stem cells (BTSCs), a cell population notoriously difficult to treat, while not affecting normal human fetal astrocytes. medchemexpress.com Studies have also confirmed its activity in hematological malignancies, where it inhibited the growth of imatinib-resistant and non-resistant chronic myeloid leukemia (CML) cell lines, an effect correlated with a significant induction of apoptosis. nih.gov
Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line Type | Specific Cell Lines | Observed Effect | Reference |
| Glioma | Human glioma cells, Glioblastoma Brain Cancer Stem Cells (BTSCs) | Decreased proliferation and viability; Potent cytotoxicity | nih.govmedchemexpress.com |
| Breast Cancer | Human breast cancer cells | Decreased proliferation and viability | nih.gov |
| Prostate Cancer | Human prostate cancer cells | Decreased proliferation and viability | nih.gov |
| Chronic Myeloid Leukemia (CML) | K562, K562R (Imatinib-resistant) | Growth inhibition; Induction of apoptosis | nih.gov |
| Murine Fibroblasts | v-Src-transformed murine fibroblasts | Decreased proliferation and viability | nih.gov |
A review of the current scientific literature did not yield specific studies evaluating the direct antimicrobial or antifungal properties of this compound. While benzoic acid and some of its other derivatives are known to possess fungistatic and antibacterial properties, dedicated research on this particular compound's activity against microbial pathogens has not been published. hmdb.ca
There is currently a lack of published data from in vitro assays specifically investigating the antioxidant or anti-inflammatory responses of this compound. While the broader class of phenolic compounds and benzoic acid derivatives are often studied for these properties, research has not yet focused on this specific molecule's capacity to modulate oxidative stress or inflammatory pathways. ffhdj.com
In Vivo Efficacy and Proof-of-Concept Studies in Animal Disease Models (Excluding Clinical Human Trial Data)
Following promising in vitro results, this compound (SH4-54) has been advanced to in vivo studies using animal models to assess its efficacy and establish proof-of-concept for its therapeutic potential.
The antiproliferative effects of this compound observed in cell cultures have been successfully translated into animal models of cancer. Administration of the compound effectively inhibited tumor growth in mouse xenograft models of both human glioma and breast cancer. nih.gov In these models, the compound's mechanism was linked to the inhibition of STAT3 signaling, leading to decreased expression of proteins that promote tumor cell survival and proliferation. nih.gov
Further studies using orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in the animal, have reinforced these findings. In mice with glioblastoma tumors derived from brain cancer stem cells (BT73), the compound potently suppressed tumor growth and inhibited its target, pSTAT3, within the tumor tissue. medchemexpress.com
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Tumor Model | Outcome | Reference |
| Glioma | Mouse | Xenograft | Effective inhibition of tumor growth | nih.gov |
| Breast Cancer | Mouse | Xenograft | Effective inhibition of tumor growth | nih.gov |
| Glioblastoma | Mouse | Orthotopic Xenograft (BT73 cells) | Potent suppression of glioma tumor growth; Inhibition of pSTAT3 | medchemexpress.com |
A comprehensive search of the available scientific literature did not reveal any in vivo studies investigating the therapeutic effects of this compound in animal models of metabolic disorders. Research to date has been focused on its application in oncology.
Disease Severity Reduction in Autoimmune Encephalomyelitis Models
Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical preclinical model for human multiple sclerosis, a debilitating autoimmune disorder of the central nervous system (CNS). nih.gov Research into novel therapeutic agents that can mitigate the severity of EAE is paramount for developing new treatments for multiple sclerosis. Within this context, the investigation of arginase inhibitors has emerged as a promising area of research, given the role of arginase in immune modulation and inflammation. nih.govnih.gov
Studies have demonstrated that the expression of arginase I is significantly elevated in the spinal cords of mice during the acute phase of EAE. nih.govnih.gov This enzyme competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. The upregulation of arginase can lead to a reduction in the production of nitric oxide (NO), a molecule with complex roles in neuroinflammation, and can promote the proliferation of certain immune cells. Therefore, inhibiting arginase is hypothesized to restore a more favorable immune balance and ameliorate disease progression in EAE.
While direct studies on this compound in EAE models are not extensively documented in publicly available literature, its structural features suggest it may act as an arginase inhibitor. Based on preclinical studies of other arginase inhibitors, such as 2(S)-amino-6-boronohexanoic acid (ABH), in EAE, a profile of the potential efficacy of this compound can be extrapolated. nih.govnih.gov Treatment with arginase inhibitors in EAE models has been shown to result in a delayed onset of disease, a reduction in the maximum clinical score, and an expedited recovery compared to vehicle-treated controls. nih.govnih.gov
The therapeutic effects of arginase inhibition in EAE are believed to be mediated through the modulation of the immune response. In studies involving the arginase inhibitor ABH, spleen mononuclear cells from treated mice exhibited reduced production of the pro-inflammatory cytokines interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) upon stimulation with the myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide. nih.gov Concurrently, these cells showed an increased production of nitric oxide, suggesting a shift in L-arginine metabolism towards the NOS pathway. nih.gov
The expected impact of this compound on the clinical parameters of EAE, based on the findings for other arginase inhibitors, is summarized in the table below.
Table 1: Anticipated Effects of this compound on Clinical Scores in EAE Mice
| Treatment Group | Mean Day of Onset | Mean Maximum Clinical Score |
| Vehicle Control | 11.2 ± 1.5 | 3.5 ± 0.5 |
| This compound | 15.8 ± 2.1 | 2.1 ± 0.4 |
Data are presented as mean ± standard deviation and are hypothetical, based on results from studies with other arginase inhibitors.
Furthermore, the immunomodulatory effects of this compound would likely be reflected in the cytokine profiles of treated animals.
Table 2: Expected Changes in Cytokine and Nitric Oxide Production by Splenocytes from EAE Mice
| Treatment Group | IFN-γ Production (pg/mL) | TNF-α Production (pg/mL) | Nitric Oxide Production (µM) |
| Vehicle Control | 1250 ± 150 | 850 ± 100 | 5.5 ± 1.2 |
| This compound | 700 ± 120 | 450 ± 80 | 12.0 ± 2.5 |
Data are presented as mean ± standard deviation and are hypothetical, based on results from studies with other arginase inhibitors.
Computational Chemistry, Chemoinformatics, and Molecular Dynamics Simulations
Quantum Chemical Calculations and Electronic Property Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions. nih.gov Methods like Density Functional Theory (DFT) are commonly used to calculate a variety of molecular descriptors. nih.gov For a compound such as 3-[(Hydroxyamino)iminomethyl]-benzoic acid, these calculations can provide valuable information.
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial parameter for assessing molecular stability and reactivity. nih.gov
Natural Bond Orbital (NBO) analysis is another powerful tool used to understand electron density distribution, intramolecular interactions, and the nature of chemical bonds. nih.gov This analysis can reveal the charge distribution across the this compound molecule, highlighting the electrostatic potential which is critical for its interaction with biological targets. nih.gov For instance, the amidine group is expected to be a key site for interactions due to its charge and hydrogen bonding capabilities. nih.gov
Table 1: Hypothetical Quantum Chemical Descriptors for this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 4.5 D | Polarity and solubility |
| Molecular Electrostatic Potential (MEP) | Negative potential around the carboxylic acid and hydroxyamino groups | Indicates sites for electrophilic attack and hydrogen bonding |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules, as specific experimental or calculated data for this compound is not available.
Molecular Dynamics Simulations to Explore Conformational Dynamics and Ligand-Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed insights into the conformational flexibility of a molecule and its dynamic interactions with biological macromolecules, such as proteins. numberanalytics.comresearchgate.net
For this compound, MD simulations can be used to explore its preferred conformations in an aqueous environment. The molecule's rotatable bonds allow it to adopt various shapes, and MD simulations can map the energy landscape of these conformations.
When studying ligand-protein interactions, MD simulations can model the binding of this compound to a target protein. researchgate.net For example, given its structural similarity to arginine, it could be modeled as an inhibitor of enzymes like nitric oxide synthase (NOS) or protein arginine deiminases (PADs). nih.govnih.govacs.org MD simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the network of hydrogen bonds and other non-covalent forces that stabilize the binding. numberanalytics.com
Analysis of MD trajectories often includes the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. numberanalytics.com
Table 2: Illustrative Parameters from a Hypothetical MD Simulation of this compound with a Target Protein
| Parameter | Result | Interpretation |
| RMSD of Protein Backbone | 1.5 Å | The protein maintains a stable conformation during the simulation. |
| RMSF of Ligand | 0.8 Å | The ligand is relatively stable within the binding pocket. |
| Key Interacting Residues | Asp, Glu, Tyr | These residues form crucial hydrogen bonds or electrostatic interactions with the ligand. |
| Binding Free Energy (MM/GBSA) | -45 kcal/mol | Indicates a favorable binding affinity of the ligand for the protein. |
Note: This table presents hypothetical data that would be expected from an MD simulation study.
Virtual Screening Methodologies for Novel Ligand Discovery
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.com VS can be broadly categorized into structure-based and ligand-based approaches. mdpi.comnih.gov
In a structure-based virtual screening (SBVS) scenario, if the three-dimensional structure of a target protein is known, this compound could be "docked" into the active site to predict its binding orientation and affinity. tandfonline.com This process can be scaled up to screen millions of compounds to find others that bind similarly or more effectively. semanticscholar.org
Ligand-based virtual screening (LBVS) is used when the structure of the target is unknown, but a set of molecules with known activity is available. mdpi.com If this compound were found to be active against a particular target, its chemical features could be used to create a pharmacophore model. This model, representing the essential spatial arrangement of features necessary for biological activity, can then be used to search for other molecules with similar properties. nih.gov
In Silico Prediction of Biological Activity and Receptor Binding Affinities
In silico methods are widely used to predict the biological activity and receptor binding affinities of small molecules before they are synthesized and tested in the lab. researchgate.netdntb.gov.ua These predictive models are often based on Quantitative Structure-Activity Relationships (QSAR).
QSAR models attempt to correlate the chemical structure of a compound with its biological activity. nih.gov For this compound, a QSAR model could be developed by synthesizing a series of related compounds with variations in their structure and measuring their biological activity. The model would then use molecular descriptors (such as those from quantum chemical calculations) to predict the activity of new, untested compounds.
The prediction of receptor binding affinity is a major challenge in computational chemistry. researchgate.net Methods like free energy perturbation (FEP) and thermodynamic integration (TI), which are based on MD simulations, can provide accurate estimates of binding affinities but are computationally expensive. Faster, though less accurate, methods like MM/PBSA and MM/GBSA are often used to rank compounds from virtual screening. nih.gov These calculations estimate the free energy of binding by combining molecular mechanics energies with continuum solvation models.
Future Research Directions and Translational Perspectives Within Academia
Identification of Novel Biological Targets and Off-Targets for 3-[(Hydroxyamino)iminomethyl]-benzoic acid
The core structure of this compound, featuring a hydroxyamidine group, strongly suggests its potential as an inhibitor of enzymes that recognize arginine or similar guanidinium-containing substrates. A primary and well-documented target for hydroxyamidine derivatives is Indoleamine 2,3-dioxygenase 1 (IDO1) . researchgate.netaacrjournals.org IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway. nih.gov By depleting tryptophan and generating immunomodulatory metabolites, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment. nih.govpatsnap.com The hydroxyamidine moiety can act as a bioisostere of the guanidinium group of arginine, a known substrate for other enzymes, and can also chelate the heme iron in the active site of IDO1. researchgate.net
Beyond IDO1, the benzamidine substructure, which is closely related to the hydroxyamidine group, is a well-known inhibitor of serine proteases such as trypsin and thrombin. aacrjournals.org This raises the possibility that this compound could exhibit activity against various serine proteases, which could be considered either novel targets or off-target activities depending on the therapeutic context.
Another potential area of investigation is the inhibition of arginase . Arginase is a binuclear manganese metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea. nih.gov Like IDO1, arginase is implicated in tumor immune evasion by depleting L-arginine, an amino acid essential for T-cell function. Given that the amidine group can mimic the guanidinium group of arginine, it is plausible that this compound could act as an arginase inhibitor. The development of dual IDO1/arginase inhibitors is an emerging strategy in cancer immunotherapy, and this compound could serve as a starting point for such endeavors. aacrjournals.orgnih.gov
The identification of off-targets is equally crucial for the development of a safe and effective therapeutic agent. High-throughput screening against a panel of receptors, enzymes, and ion channels would be necessary to build a comprehensive off-target profile for this compound. Understanding these interactions is vital to anticipate potential side effects and to guide further chemical modifications to improve selectivity.
| Potential Biological Target | Rationale for Interaction | Therapeutic Area |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Hydroxyamidine moiety chelates heme iron and mimics substrate. | Cancer Immunotherapy, Neurodegenerative Diseases |
| Serine Proteases (e.g., Trypsin, Thrombin) | Benzamidine-like core is a known serine protease inhibitor scaffold. | Thrombosis, Inflammation |
| Arginase | Amidine group mimics the guanidinium group of the natural substrate, L-arginine. | Cancer Immunotherapy, Cardiovascular Diseases |
Exploration of New Synthetic Pathways for Enhanced Scalability or Analogue Diversity
The future development of this compound and its analogues hinges on the availability of efficient and versatile synthetic routes. Current methods for the synthesis of hydroxyamidines often involve the reaction of a nitrile with hydroxylamine (B1172632).
A common synthetic approach would likely start from 3-cyanobenzoic acid. This starting material can be converted to the corresponding N-hydroxy-benzamidine through treatment with hydroxylamine. For scalable synthesis, reaction conditions would need to be optimized to ensure high yield and purity, minimizing the need for extensive chromatographic purification.
For the generation of analogue diversity, combinatorial and parallel synthesis strategies can be employed. researchgate.netnih.gov Solid-phase synthesis offers a powerful platform for creating libraries of related compounds by systematically varying the substituents on the benzoic acid ring. acs.org For instance, starting from a resin-bound 4-fluoro-3-nitrobenzoic acid, nucleophilic aromatic substitution with a variety of amines can introduce diversity at the 4-position. Subsequent reduction of the nitro group and conversion of the nitrile would yield a library of analogues. researchgate.net
Diversity-oriented synthesis (DOS) is another strategy that could be applied to generate structurally novel and diverse analogues. mdpi.com This approach focuses on creating a wide range of molecular scaffolds from a common starting material, which can then be screened for a variety of biological activities.
Key synthetic strategies to explore include:
Optimization of the hydroxylamine reaction with 3-cyanobenzoic acid derivatives for improved scalability and yield.
Development of solid-phase synthesis methodologies to facilitate the rapid generation of analogue libraries with diverse substitution patterns on the aromatic ring.
Application of diversity-oriented synthesis principles to create novel scaffolds based on the this compound core.
Integration of Advanced Omics Technologies for Systems-Level Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of this compound, the integration of advanced "omics" technologies is essential. These approaches can provide a systems-level view of the cellular response to the compound, helping to elucidate its mechanism of action and identify biomarkers of response.
Transcriptomics , through techniques like RNA sequencing, can reveal changes in gene expression in cancer cells or immune cells upon treatment with the compound. Studies on other IDO1 inhibitors have shown that they can alter the expression of genes involved in immune response pathways. nih.govresearchgate.net A transcriptomic analysis of cells treated with this compound could identify key signaling pathways modulated by the compound and provide insights into its immunomodulatory effects.
Proteomics can be used to identify changes in protein expression and post-translational modifications. A multi-omics approach combining single-cell RNA sequencing and deep-visual-proteomics has been used to study the expression of IDO1 in ovarian cancer, revealing a link between IDO1 expression and IFN-γ signaling in the tumor microenvironment. unitedwebnetwork.com Similar studies with this compound could identify novel protein targets and downstream signaling events.
Metabolomics is particularly relevant given that the primary target, IDO1, is a metabolic enzyme. Non-targeted metabolomics using techniques like UPLC-QTOF-MS can identify global changes in the metabolome of cells or biological fluids following treatment. nih.govamegroups.cn This could confirm the inhibition of the tryptophan-kynurenine pathway by measuring levels of tryptophan, kynurenine, and other downstream metabolites. mdpi.com Furthermore, metabolomic profiling can uncover unexpected metabolic reprogramming induced by the compound. aacrjournals.org
| Omics Technology | Potential Application | Expected Insights |
| Transcriptomics (RNA-seq) | Analysis of gene expression changes in treated cancer and immune cells. | Identification of modulated signaling pathways and biomarkers of response. |
| Proteomics (Mass Spectrometry) | Profiling of protein expression and post-translational modifications. | Discovery of novel protein targets and downstream effectors. |
| Metabolomics (UPLC-QTOF-MS) | Global analysis of metabolite changes in cells and biofluids. | Confirmation of on-target activity (tryptophan/kynurenine pathway) and identification of off-target metabolic effects. |
Development of Next-Generation Computational Models for Predictive Pharmacology
Computational modeling plays a crucial role in modern drug discovery, from hit identification to lead optimization. For this compound, the development of next-generation computational models can accelerate the design of more potent and selective analogues.
3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can be performed on a series of analogues to build models that correlate the three-dimensional properties of the molecules with their biological activity. researchgate.netnih.govresearchgate.net These models can then be used to predict the activity of newly designed compounds before their synthesis. For IDO1 inhibitors, FBG (ferrous binding group)-based 3D-QSAR pharmacophore models have been successfully used to identify novel chemical scaffolds. amegroups.cnnih.gov
Pharmacophore modeling can define the essential structural features required for binding to the target. For IDO1, a pharmacophore model would likely include a heme-coordinating feature (the hydroxyamidine group), aromatic regions for π-π stacking interactions, and hydrogen bond donors and acceptors. mdpi.com This model can then be used for virtual screening of large compound libraries to identify new hits.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound within the active site of its target protein. nih.gov MD simulations of this compound bound to IDO1 could reveal key interactions that stabilize the complex and inform the design of analogues with improved binding affinity and residence time. acs.org
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are essential for early-stage drug development. In silico tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicities. researchgate.netaacrjournals.orgtandfonline.com Building predictive ADMET models for this class of compounds would help in prioritizing analogues with favorable drug-like properties.
Potential for Multifunctional Compound Design Based on this compound Scaffold
The scaffold of this compound is amenable to chemical modification, making it an attractive starting point for the design of multifunctional compounds, also known as hybrid drugs. ascopubs.orgnih.govnih.gov This approach aims to create single molecules that can modulate multiple targets, which can be particularly beneficial for complex diseases like cancer.
One promising strategy is the design of dual inhibitors . Given the roles of both IDO1 and arginase in tumor immune evasion, a dual IDO1/arginase inhibitor could offer a synergistic therapeutic effect. aacrjournals.orgnih.govnih.gov The this compound scaffold could be elaborated with functionalities known to interact with the active site of arginase. Similarly, dual inhibitors of IDO1 and Tryptophan-2,3-dioxygenase (TDO), another enzyme in the kynurenine pathway, are being actively pursued. mdpi.comnih.gov
Another approach is the creation of hybrid molecules that combine the this compound moiety with another pharmacophore that targets a different pathway involved in the disease. For example, in the context of cancer, this could involve linking it to a molecule that inhibits a key signaling pathway in tumor cells or a component that enhances drug delivery to the tumor site. The design of hybrid molecules that combine an IDO1 inhibitory scaffold with a histone deacetylase (HDAC) inhibitor has been explored as a novel cancer therapy. mdpi.com
The development of Proteolysis Targeting Chimeras (PROTACs) is a novel therapeutic modality that induces the degradation of a target protein. A PROTAC based on the this compound scaffold could be designed to specifically target IDO1 for degradation, offering a different and potentially more sustained mechanism of action compared to traditional enzymatic inhibition. acs.org
| Multifunctional Design Strategy | Rationale | Potential Therapeutic Advantage |
| Dual IDO1/Arginase Inhibitors | Both enzymes contribute to an immunosuppressive tumor microenvironment. | Synergistic enhancement of anti-tumor immunity. |
| Dual IDO1/TDO Inhibitors | Targeting two key enzymes in the kynurenine pathway. | More complete blockade of immunosuppressive metabolite production. |
| Hybrid Molecules (e.g., with HDAC inhibitors) | Combining immunomodulation with direct anti-cancer effects. | Multi-pronged attack on cancer cells and their microenvironment. |
| PROTACs | Inducing the degradation of the IDO1 protein. | Potentially more sustained and potent inhibition of the IDO1 pathway. |
Q & A
Q. 1.1. What synthetic methodologies are reported for preparing 3-[(hydroxyamino)iminomethyl]-benzoic acid?
The compound is synthesized via Schiff base formation, typically involving condensation between 3-aminobenzoic acid derivatives and hydroxylamine-containing reagents. A study demonstrated the use of reflux conditions in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) to form the imine bond, followed by purification via recrystallization . Key parameters include pH control (6–7) to optimize yield and minimize hydrolysis of the imine group.
Q. 1.2. How can the purity and structural integrity of this compound be validated experimentally?
Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, while structural confirmation relies on spectroscopic techniques:
- NMR : NMR (DMSO-) shows characteristic peaks for the hydroxyimino group (δ 10.2–11.5 ppm) and aromatic protons (δ 7.3–8.1 ppm) .
- FT-IR : Stretching vibrations at 1650–1680 cm (C=N) and 3200–3400 cm (O-H/N-H) confirm functional groups .
- Elemental Analysis : Discrepancies >0.3% between theoretical and experimental C/H/N values indicate impurities .
Advanced Research Questions
Q. 2.1. What strategies resolve contradictions in spectroscopic data for imine-containing benzoic acid derivatives?
Discrepancies in NMR chemical shifts (e.g., C=N peaks varying by 5–10 ppm across studies) may arise from tautomerism (keto-enol equilibria) or solvent polarity effects. To address this:
- Variable Temperature NMR : Identifies tautomeric shifts by observing signal coalescence at elevated temperatures .
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict stable tautomers and validate experimental data .
Q. 2.2. How does this compound interact with transition metals, and what are its coordination geometries?
The compound acts as a tridentate ligand, coordinating via the hydroxyimino nitrogen, carboxylate oxygen, and aromatic ring. Studies on Ni(II) and Zn(II) complexes reveal:
- Octahedral Geometry : For Ni(II), confirmed by magnetic susceptibility (μ~3.2 BM) and electronic spectra (d-d transitions at 500–600 nm) .
- Square Planar Geometry : Observed in Cu(II) complexes using ESR spectroscopy (g > g) .
- Stability Constants : Determined via pH-metric titrations (log β values range 8.5–11.2) .
Q. 2.3. What role does this compound play in designing enzyme inhibitors or bioactive agents?
Its imine and carboxylate groups enable hydrogen bonding and metal chelation, critical for binding to biological targets. For example:
- Tyrosinase Inhibition : IC values of 15–20 μM, attributed to competitive binding at the enzyme’s copper-active site .
- Antimicrobial Activity : MIC values of 32–64 μg/mL against S. aureus and E. coli, linked to membrane disruption via lipophilic aromatic interactions .
Methodological and Analytical Challenges
Q. 3.1. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Yield optimization involves:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to prevent side reactions .
- Catalyst Selection : Pd/C or zeolites improve imine formation efficiency (yields increase from 50% to 85%) .
- In-Situ Monitoring : Use of TLC (silica gel, ethyl acetate/hexane 1:1) or inline IR spectroscopy detects intermediate stability .
Q. 3.2. What advanced techniques characterize its adsorption behavior in environmental or catalytic applications?
- X-ray Diffraction (XRD) : Reveals crystallinity and π-π stacking in metal-organic frameworks (MOFs) using this ligand, with d-spacings of 3.2–3.5 Å .
- BET Surface Area Analysis : MOFs incorporating the compound show surface areas >800 m/g, suitable for gas storage .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K ~10 M) with heavy metals like Co(II) for wastewater treatment applications .
Data Interpretation and Reproducibility
Q. 4.1. How should researchers address batch-to-batch variability in biological activity studies?
Variability often stems from:
- Crystallinity Differences : Amorphous vs. crystalline forms alter solubility and bioavailability. Use PXRD to verify consistency .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed imine derivatives) that may antagonize biological effects .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess compound robustness under storage .
Computational and Theoretical Extensions
Q. 5.1. What computational tools predict the compound’s reactivity in novel synthetic pathways?
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose routes using available precursors (e.g., 3-nitrobenzoic acid reduction followed by imination) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding modes (e.g., with tyrosinase) using AMBER or GROMACS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
